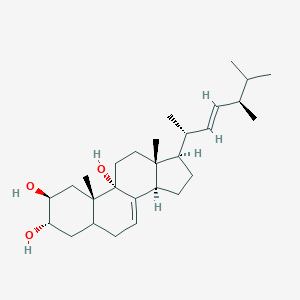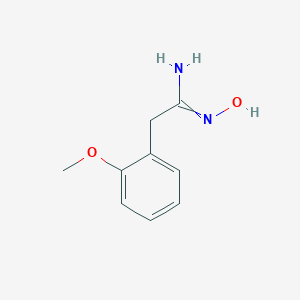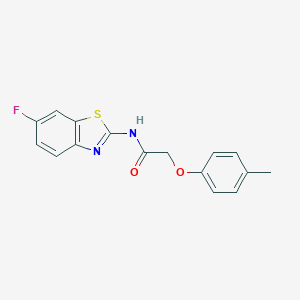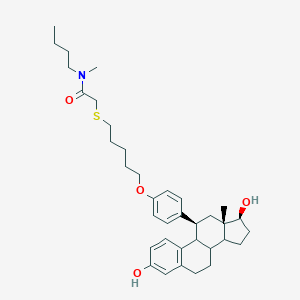![molecular formula C17H25N3O2 B238152 N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide, also known as P4P, is a synthetic compound that has gained interest among scientists due to its potential therapeutic applications. P4P belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and GABA. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. This compound has also been shown to enhance the activity of GABA, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In addition, this compound has been shown to increase the levels of antioxidants such as glutathione, which may help protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a short period and in high yield. Another advantage is its potential therapeutic applications in various fields. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the pharmacological properties of this compound.
Orientations Futures
There are several future directions for the research on N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide. One direction is to further investigate its potential therapeutic applications in various fields, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to understand the long-term effects of this compound on the brain and the body. Overall, this compound has shown promising pharmacological properties and may have potential therapeutic applications in the future.
Méthodes De Synthèse
The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide involves the reaction of 4-(4-propanoylpiperazin-1-yl)aniline with butanoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is around 70%, and the compound can be obtained in a relatively short period.
Applications De Recherche Scientifique
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties. This compound has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C17H25N3O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-16(21)18-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17(22)4-2/h6-9H,3-5,10-13H2,1-2H3,(H,18,21) |
Clé InChI |
QWKWZCNVVLBTOC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)


![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)